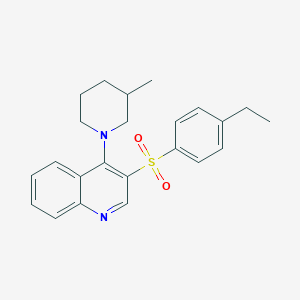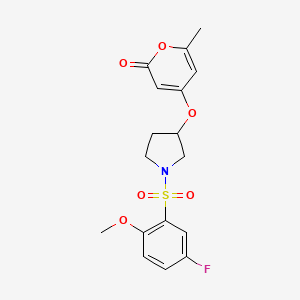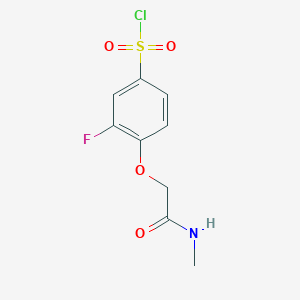
4-((3,5-dimethylpiperidin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one
Übersicht
Beschreibung
The compound “4-((3,5-dimethylpiperidin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The piperidine ring in this compound is substituted with two methyl groups and a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The piperidine ring, a six-membered ring with one nitrogen atom, is a key structural element . The presence of the benzene ring and the ketone group (part of the chromen-2-one structure) would also significantly influence the compound’s chemical behavior .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the piperidine ring, benzene ring, and ketone group would likely impact properties such as polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Chemical Properties
- The compound 4-((3,5-dimethylpiperidin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one is structurally related to 4-hydroxycoumarins, which are known to form intra-molecular hydrogen bonds. Such compounds crystallize in the monoclinic system and exhibit specific cell constants, indicating their unique crystal structure and properties (Manolov, Ströbele, & Meyer, 2008).
Biological and Pharmacological Activities
Antibacterial and Anti-inflammatory Properties : Compounds based on a similar structure have been synthesized and evaluated for antibacterial and anti-inflammatory activities. Some derivatives exhibit significant antibacterial effects against Gram-positive bacteria and potent anti-inflammatory activity (Chavan & Hosamani, 2018).
Alkylating Properties : Derivatives of chromone, like the compound , have shown potential in alkylating activities. This suggests their possible use in chemical synthesis and pharmaceutical applications (Budzisz, Nawrot, & Małecka, 2001).
Cytotoxic Activity : Certain derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one, which are structurally similar, have demonstrated a high degree of cytotoxic activity. This indicates potential for research in cancer therapies (Khan et al., 2003).
Chemical Synthesis and Characterization
- Compounds like this compound have been synthesized using various chemical methods. These methods include reactions like the Mannich reaction, highlighting the compound's relevance in chemical synthesis (Maruyama, Tobimatsu, & Naruta, 1979).
Thermochemistry and Stability
- Studies on the thermochemistry and stability of compounds with similar structures, such as dimethylpiperidines, provide insights into the influence of methyl groups on the stability and conformational behavior of these compounds (Ribeiro da Silva et al., 2006).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(3,5-dimethylpiperidin-1-yl)methyl]-7,8-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-12-7-13(2)10-20(9-12)11-16-8-18(21)22-19-15(4)14(3)5-6-17(16)19/h5-6,8,12-13H,7,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGENLWPZZMPKNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=CC(=O)OC3=C2C=CC(=C3C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401322885 | |
| Record name | 4-[(3,5-dimethylpiperidin-1-yl)methyl]-7,8-dimethylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401322885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646273 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
848687-30-9 | |
| Record name | 4-[(3,5-dimethylpiperidin-1-yl)methyl]-7,8-dimethylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401322885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4-methoxyphenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2839115.png)




![1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2839121.png)
![5-cyano-4-(furan-2-yl)-2-methyl-6-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2839124.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2839126.png)
![Ethyl 2-[6-acetamido-2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2839129.png)

